Amides, soya, N,N-di-Me Amides, soya, N,N-di-Me
Brand Name: Vulcanchem
CAS No.: 160738-77-2
VCID: VC0223502
InChI:
SMILES:
Molecular Formula: C17H22Cl2N4
Molecular Weight: 0

Amides, soya, N,N-di-Me

CAS No.: 160738-77-2

Cat. No.: VC0223502

Molecular Formula: C17H22Cl2N4

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

Amides, soya, N,N-di-Me - 160738-77-2

Specification

CAS No. 160738-77-2
Molecular Formula C17H22Cl2N4
Molecular Weight 0

Introduction

Amide Chemistry and Nomenclature

Understanding the general chemistry of amides provides valuable context for N,N-dimethyl soyamide's properties and behavior. Amides are molecules that contain nitrogen atoms connected to the carbon atom of a carbonyl group . The carbonyl carbon-to-nitrogen bond, known as the amide linkage, is quite stable due to resonance effects and is a fundamental structural element in proteins and other biological molecules .

Amides are classified based on the number of substituents on the nitrogen atom:

  • Primary amides have two hydrogen atoms attached to the nitrogen

  • Secondary amides have one hydrogen and one carbon-containing group attached to the nitrogen

  • Tertiary amides, like N,N-dimethyl soyamide, have two carbon-containing groups (in this case, two methyl groups) attached to the nitrogen

In the IUPAC system, amides are named by changing the name of the acid by dropping the -oic acid or -ic acid endings and adding -amide . For secondary and tertiary amides, the prefix "N-" is used to indicate substituents on the nitrogen atom, with multiple N designations indicating multiple substituents. In the case of N,N-dimethyl soyamide, the "N,N-di-Me" indicates that there are two methyl groups attached to the nitrogen atom .

This chemical structure gives N,N-dimethyl soyamide properties that differ significantly from primary and secondary amides. Tertiary amides lack the ability to form hydrogen bonds through the nitrogen (since it has no hydrogen attached), which affects their solubility properties and interactions with other molecules.

Synthesis Methods

The synthesis of N,N-dimethyl soyamide would likely follow established methods for fatty acid amide production. These compounds are typically manufactured by the amidation (amide-forming condensation) of fatty acids with amines . In the case of N,N-dimethyl soyamide, this would involve the reaction between fatty acids derived from soybean oil and dimethylamine.

The synthetic process typically involves the following steps:

  • Extraction and purification of fatty acids from soybean oil

  • Conversion of fatty acids to more reactive species (such as acyl chlorides or anhydrides, if necessary)

  • Reaction with dimethylamine under appropriate conditions (temperature, pressure, catalyst)

  • Purification of the resulting N,N-dimethyl soyamide

The synthesis of fatty acid amides is generally a clean process with little to no by-products, typically yielding products that are 98-99% pure . The main concerns for impurities would be residual starting materials, such as unreacted fatty acids or dimethylamine.

Table 2: General Synthesis Parameters for N,N-dimethyl soyamide

ParameterDetails
Primary ReactantsSoybean oil-derived fatty acids and dimethylamine
Reaction TypeAmidation (amide-forming condensation)
CatalystsPotentially alkaline or acidic catalysts
YieldTypically 98-99% pure product
Potential ImpuritiesUnreacted starting materials

Similar to other fatty acid amides, the synthesis of N,N-dimethyl soyamide is likely to be conducted under controlled conditions to ensure high purity and consistent product quality. The specific reaction conditions (temperature, pressure, solvent, catalyst) would be optimized based on the desired properties of the final product.

Application AreaFunctionMechanism
Personal Care ProductsConditioning AgentProvides smooth feel and improves manageability
Industrial FormulationsAntistatic AgentDissipates triboelectric charges, preventing static buildup
Agricultural FormulationsSurfactantReduces surface tension, improving spreading and absorption
Cleaning ProductsEmulsifierHelps mix oil and water phases in formulations
Technical ApplicationsThickenerIncreases viscosity in liquid formulations
Various ProductsBacteriostatic AgentPotential to inhibit bacterial growth

Comparison with Similar Compounds

N,N-dimethyl soyamide shares structural and functional similarities with other fatty acid amides but possesses unique characteristics based on its specific fatty acid composition and the presence of two methyl groups on the nitrogen atom. Comparing it with similar compounds provides insight into its relative properties and potential applications.

Table 4: Comparison of N,N-dimethyl soyamide with Similar Compounds

Compound NameStructure TypeKey FeaturesDistinguishing Properties
N,N-dimethyl soyamideFatty Acid AmideDerived from soybean oil; contains two methyl groups on the nitrogenBiodegradable; mixture of fatty acid chain lengths reflective of soybean oil composition
N,N-Diethyl OleamideFatty Acid AmideSimilar surfactant properties; broader use in industrial applicationsContains ethyl groups instead of methyl groups; single fatty acid type (oleic)
N,N-Bis(hydroxyethyl) SoyamideAlkoxylated Fatty Acid AmideEnhanced solubility and emulsification properties; used in personal careContains hydroxyethyl groups, increasing hydrophilicity
N,N-Dimethyl MyristamideFatty Acid AmideExhibits similar antimicrobial properties; used in personal care productsContains a specific fatty acid chain (myristic acid); more consistent structure
N,N-Diethyl CocoamideFatty Acid AmideCommonly used as a surfactant; similar biological activityDerived from coconut oil; different fatty acid profile than soybean oil

N,N-dimethyl soyamide is unique due to its derivation from natural soybean oil, providing it with biodegradable characteristics that are increasingly important in environmentally conscious formulations. Its specific combination of surfactant properties and potential low toxicity could make it particularly suitable for various applications compared to synthetic alternatives.

The fatty acid composition of soybean oil, which typically contains a significant proportion of unsaturated fatty acids, may confer specific properties to N,N-dimethyl soyamide that differentiate it from amides derived from other oils with different fatty acid profiles.

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